2-Bromo-3,4-difluoro-6-nitroaniline
Overview
Description
2-Bromo-3,4-difluoro-6-nitroaniline is a useful research compound. Its molecular formula is C6H3BrF2N2O2 and its molecular weight is 253.003. The purity is usually 95%.
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Scientific Research Applications
Phase Equilibria and Crystallization Studies
Research on the phase diagram of related compounds, such as urea–4-bromo-2-nitroaniline systems, has been conducted to understand their miscibility gaps and formation of eutectic and monotectic structures. Such studies are crucial for understanding the physical chemistry of similar compounds, including 2-Bromo-3,4-difluoro-6-nitroaniline (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).
Chemical Synthesis Processes
The versatility of related compounds in chemical syntheses, such as the transformation of substituted anilines to quinolines and further modifications, is explored in research. This highlights the potential use of this compound in synthetic chemistry (Lamberth et al., 2014).
Green Chemistry Approaches
Studies have focused on environmentally friendly methods for synthesizing related compounds. For instance, the synthesis of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in aqueous media is a significant step towards green chemistry applications, which can be relevant for the synthesis of this compound as well (Pappula & Adimurthy, 2016).
Mechanism of Action
Target of Action
It’s known that nitroaniline compounds often interact with various enzymes and receptors in the body, affecting their function .
Mode of Action
Nitroaniline compounds are generally known to interact with their targets through a variety of mechanisms, including direct binding, inhibition, or modulation of the target’s activity .
Biochemical Pathways
Nitroaniline compounds can potentially affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (2530) and its physical form (white to brown solid) suggest that it may have certain bioavailability characteristics .
Result of Action
The effects would likely depend on the specific targets and pathways affected by the compound .
Action Environment
The action, efficacy, and stability of 2-Bromo-3,4-difluoro-6-nitroaniline can be influenced by various environmental factors. For instance, the compound is relatively stable at room temperature but may decompose under certain conditions . Its solubility in different solvents can also affect its action and efficacy .
Properties
IUPAC Name |
2-bromo-3,4-difluoro-6-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2N2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHVRINUNRDTQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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